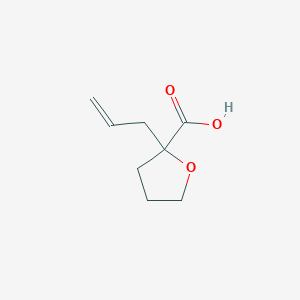

2-Prop-2-enyloxolane-2-carboxylic acid

Descripción

2-Prop-2-enyloxolane-2-carboxylic acid is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a prop-2-enyl (allyl) group and a carboxylic acid moiety at the 2-position.

Propiedades

Fórmula molecular |

C8H12O3 |

|---|---|

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

2-prop-2-enyloxolane-2-carboxylic acid |

InChI |

InChI=1S/C8H12O3/c1-2-4-8(7(9)10)5-3-6-11-8/h2H,1,3-6H2,(H,9,10) |

Clave InChI |

XHQFPHVLHSOMJX-UHFFFAOYSA-N |

SMILES |

C=CCC1(CCCO1)C(=O)O |

SMILES canónico |

C=CCC1(CCCO1)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-(Propan-2-yl)oxolane-3-carboxylic Acid

- Structure : Features an isopropyl (propan-2-yl) substituent at the 2-position and a carboxylic acid group at the 3-position of the oxolane ring .

- Molecular Formula : C₈H₁₄O₃ (same as the target compound but differing in substituent position and type).

- Key Differences: Substituent: The isopropyl group is saturated and less reactive than the allyl group, leading to lower polarity and higher hydrophobicity.

- InChIKey : UPQVLGYJZWGVBV-UHFFFAOYSA-N .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : A pyrimidine ring substituted with chlorine and methyl groups, with a carboxylic acid at the 4-position .

- Molecular Formula : C₆H₅ClN₂O₂.

- Key Differences: Ring System: Pyrimidine (aromatic, planar) vs. oxolane (saturated, non-planar). Reactivity: The chlorine substituent may increase electrophilicity, while the allyl group in the target compound could participate in conjugation or polymerization.

2-(2,4-Dichlorophenoxy)propionic Acid

- Structure: A propionic acid derivative with a dichlorophenoxy group .

- Key Differences: Functionality: Phenoxy groups confer herbicidal activity, whereas the oxolane ring in the target compound may influence metabolic stability.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Reactivity : The allyl group in the target compound may enable Diels-Alder reactions or polymerization under specific conditions, unlike its isopropyl analog .

- Solubility : The carboxylic acid at C2 could increase steric hindrance, reducing solubility compared to the C3-substituted analog.

- Crystallography : Structural analysis using programs like SHELXL () would reveal differences in hydrogen-bonding networks due to substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.